molecular formula C7H7N3O3 B7779698 N'-hydroxy-4-nitrobenzenecarboximidamide

N'-hydroxy-4-nitrobenzenecarboximidamide

Cat. No. B7779698
M. Wt: 181.15 g/mol
InChI Key: SRNSBDNIAKCXGI-UHFFFAOYSA-N
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Description

N'-hydroxy-4-nitrobenzenecarboximidamide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-hydroxy-4-nitrobenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-hydroxy-4-nitrobenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactions with Biological Thiols : Research by Ellis, Hill, & Foster (1992) explored the chemical reactions of nitrosonitrobenzenes with biological thiols like glutathione (GSH), revealing the formation of distinct products, including a glutathionyl derivative, which have implications for understanding the detoxification pathways in biological systems.

  • Adsorption Property Study : Chatterjee, Ebina, Iwasaki, & Mizukami (2003) conducted a study on the adsorption properties of substituted nitrobenzene, including N'-hydroxy-4-nitrobenzenecarboximidamide, on smectite, a type of clay mineral. Their work, found here, highlights the importance of understanding the interaction of these compounds with environmental components.

  • Photocatalytic Degradation : Wei et al. (2019) investigated the degradation of nitrobenzene (NB) using natural organic matters like 4-hydroxycoumarin under solar illumination. This study, detailed here, is significant for environmental remediation technologies.

  • Breast Cancer Research : The role of novel resveratrol analogs, related to N'-hydroxy-4-nitrobenzenecarboximidamide, in acting as potent antioxidants against breast cancer was investigated by Chatterjee et al. (2018). Their findings contribute to the search for new therapeutic compounds in cancer treatment.

  • Electrochemical Oxidation : A study by Rabaaoui et al. (2013) on the electrochemical oxidation of nitrobenzene using boron-doped diamond electrodes provides insights into the degradation mechanisms of similar compounds, which is crucial for environmental detoxification processes.

  • Cancer Drug Research : Shabbir et al. (2015) explored the synthesis and evaluation of nitroaromatics, including compounds similar to N'-hydroxy-4-nitrobenzenecarboximidamide, as potential anticancer drugs. Their work, available here, demonstrates the potential of these compounds in medicinal chemistry.

  • Cancer Prodrug Activation : Berne et al. (2006) discussed the activation of cancer prodrugs using a bacterial nitroreductase, highlighting the biotechnological applications of nitrobenzene derivatives. More details can be found here.

  • Environmental Remediation : Ji et al. (2017) investigated the sulfate radical-mediated degradation of nitrobenzene, which provides insights into advanced oxidation processes for environmental cleanup. The study is detailed here.

  • Hepatotoxicity of Nitrofurantoin : Li et al. (2019) conducted a study on the hepatic cytotoxicity of nitrofurantoin and its analogs, providing insights into the structure-toxicity relationships of nitro-containing compounds. The study is available here.

properties

IUPAC Name

N'-hydroxy-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNSBDNIAKCXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-nitrobenzimidamide

CAS RN

1613-86-1
Record name 4-Nitrobenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution of 29.6 g. (0.20 mole) of p-nitrobenzonitrile, 13.9 g. (0.20 mole) of hydroxylamine HCl, 13.8 g. (0.10 mole) of K2CO3 in 700 ml. of ethanol and 70 ml. of water is refluxed for 20 hours, cooled and diluted with 200 ml. of water. After removal of the ethanol by distillation in vacuo, the product is collected by filtration, washed with water and dried to yield 21.6 g. (60%).
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Synthesis routes and methods II

Procedure details

Potassium carbonate and hydroxylamine hydrochloride were added to an ethanolic solution of 4-nitrobenzonitrile. The solution was refluxed at 80° C. for 5 hours. After completion of the reaction the solvent was evaporated and the crude so obtained was dissolved in EtOAc and washed with water, brine, then dried by sodium sulfate and concentrated to give a solid. It was the purified by column chromatography and further recrystallized from EtOAc: petroleum ether to obtain the title product in 86.88% yield. 1H NMR (DMSO-d6) δ: 6.071 (s, 2H, NH2) 8.24 (d, 2H, CH), 8.317 (d, 2H, CH), 10.138 (S, 1H, OH), ms (m/z) 180 (M−−H).
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Yield
86.88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-4-nitrobenzenecarboximidamide
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Reactant of Route 5
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